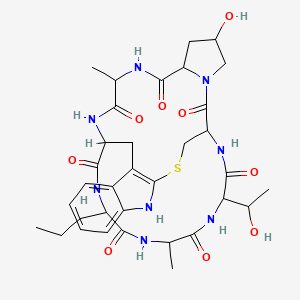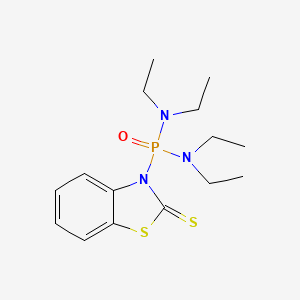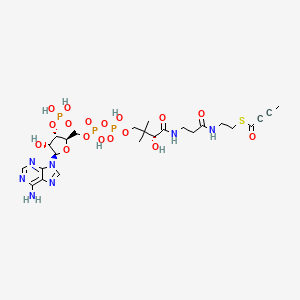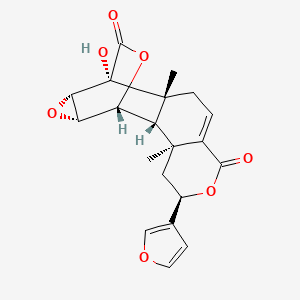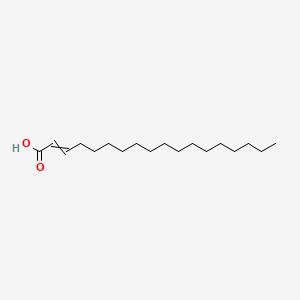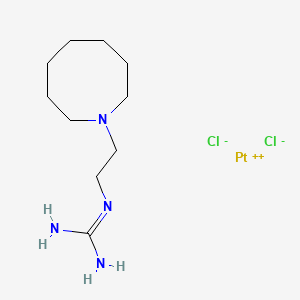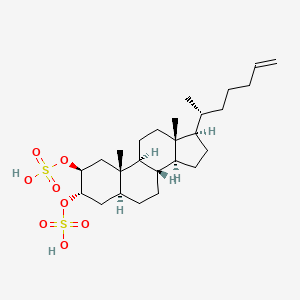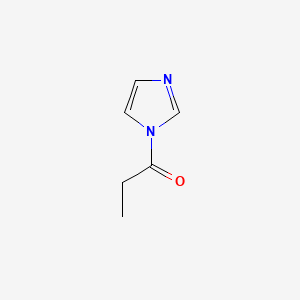
N-Propionylimidazole
Overview
Description
“N-Propionylimidazole” is a chemical compound with the formula C6H8N2O . It is also known by other names such as “1H-Imidazole, 1-(1-oxopropyl)-” and "1-(1-oxopropyl)-1H-imidazole" .
Synthesis Analysis
The synthesis of imidazoles, including N-Propionylimidazole, has been a topic of significant research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of N-Propionylimidazole consists of a five-membered ring containing two nitrogen atoms and three carbon atoms . The molecular weight of N-Propionylimidazole is 124.1405 .
Chemical Reactions Analysis
Imidazoles, including N-Propionylimidazole, are key components in a variety of chemical reactions. They are often used in the synthesis of functional molecules due to their unique structural features and electron-rich environment . The bonds formed during the formation of the imidazole ring are a critical aspect of these reactions .
Scientific Research Applications
Medicine
N-Propionylimidazole: has shown potential in the medical field, particularly in the development of nanostructured antibiotics . These nanoantibiotics are designed to combat bacterial strains resistant to traditional treatments . The compound’s structure allows for the creation of nanostructures that exhibit greater antibacterial effects on both Gram-positive and Gram-negative bacteria . Additionally, it’s being explored for its role in drug delivery systems , where its stability and biocompatibility are of significant interest .
Synthetic Chemistry
In synthetic chemistry, N-Propionylimidazole plays a crucial role in the regiocontrolled synthesis of substituted imidazoles . These imidazoles are integral to functional molecules used in various applications, from pharmaceuticals to agrochemicals . The compound’s versatility is also being harnessed in research into dyes for solar cells and other optical applications .
Industry
N-Propionylimidazole: derivatives are gaining traction in industrial applications due to their versatility and biological activities . They are used as selective plant growth regulators , fungicides, herbicides, and therapeutic agents . The demand for environmentally friendly methods in chemical organic synthesis has increased the popularity of imidazole derivatives, including N-Propionylimidazole .
Green Chemistry
The application of N-Propionylimidazole in green chemistry is noteworthy. It’s involved in the development of sustainable synthetic technologies , replacing volatile organic solvents and developing recyclable catalysts . Its role in catalysis and the use of renewable starting materials are areas of significant research .
Organometallic Catalysis
N-Propionylimidazole: finds its use in organometallic catalysis , particularly in alkene metathesis reactions . It’s valued for its functional group tolerance, air and moisture sensitivity, and high efficiency as a catalyst attribute . The compound’s application in homogeneous catalysis is expanding rapidly with new catalyst discoveries .
Ionic Liquids
Finally, N-Propionylimidazole is utilized in the formulation of ionic liquids for pharmaceutical and biomedical applications . Its structural tunability and good solubility make it an excellent candidate for improving drug solubility, product crystal stability, and drug delivery efficiency . Ionic liquids containing imidazole structures are also being explored for their antimicrobial effects and ability to prevent biofilm formation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-imidazol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUORNHWAZSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194150 | |
| Record name | 1-(1-Oxopropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propionylimidazole | |
CAS RN |
4122-52-5 | |
| Record name | 1-(1H-Imidazol-1-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Oxopropyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Oxopropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-oxopropyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the hydrolysis of N-Propionylimidazole significant in scientific research?
A: The hydrolysis of N-acylimidazoles, including N-Propionylimidazole, is of considerable interest due to its similarity to the reactivity of histidine in enzymatic reactions [, ]. By understanding the factors influencing the rate and mechanism of N-Propionylimidazole hydrolysis, researchers can gain valuable insights into biological processes involving histidine residues.
Q2: How does the structure of N-acylimidazoles affect their hydrolysis rate?
A: Research indicates that the structure of N-acylimidazoles significantly impacts their hydrolysis rate. For instance, N-acetyl-4,5-diphenylimidazole exhibits a hydrolysis rate 20 times greater than simpler N-acylimidazoles, despite having a bulkier leaving group []. Additionally, substituents on the imidazole ring can also influence the reaction mechanism. For example, the rate-determining step in the hydrolysis of N-furoyl-2-phenylimidazole changes in acidic environments []. This highlights the importance of studying a range of N-acylimidazole derivatives, including N-Propionylimidazole and its derivatives like N-propionyl-4-methylimidazole and N-propionyl-5-methylbenzimidazole, to fully comprehend the structure-activity relationship [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



